Cas no 27167-27-7 (5-O-Demethylancistroquinone C)

5-O-Demethylancistroquinone C 化学的及び物理的性質
名前と識別子
-
- 2.8-Dihydroxy-7-methoxy-3-methyl-naphthochinon-(1.4)
- Ancistroquinone
- ancistroquinone B
- ConMedNP.532
- CHEMBL1915228
- 5-O-Demethylancistroquinone C
- 27167-27-7
- Ancistroquinone B
-
- インチ: InChI=1S/C12H10O5/c1-5-9(13)6-3-4-7(17-2)11(15)8(6)12(16)10(5)14/h3-4,14-15H,1-2H3
- InChIKey: QRRNDDYBYJDNRC-UHFFFAOYSA-N
- ほほえんだ: COc1ccc2C(=O)C(C)=C(O)C(=O)c2c1O |t:9|
計算された属性
- せいみつぶんしりょう: 234.05282342Da
- どういたいしつりょう: 234.05282342Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.49
5-O-Demethylancistroquinone C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D088565-1mg |
5-O-Demethylancistroquinone C |
27167-27-7 | 1mg |
$190.00 | 2023-05-18 | ||
TRC | D088565-10mg |
5-O-Demethylancistroquinone C |
27167-27-7 | 10mg |
$1499.00 | 2023-05-18 | ||
TRC | D088565-100mg |
5-O-Demethylancistroquinone C |
27167-27-7 | 100mg |
$ 11200.00 | 2023-09-08 |
5-O-Demethylancistroquinone C 関連文献
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
5. Back matter
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
5-O-Demethylancistroquinone Cに関する追加情報
Exploring the Unique Properties and Applications of 5-O-Demethylancistroquinone C (CAS No. 27167-27-7)
5-O-Demethylancistroquinone C (CAS No. 27167-27-7) is a naturally occurring quinone derivative that has garnered significant attention in the fields of medicinal chemistry and natural product research. This compound, often abbreviated as 5-O-DAQ C, belongs to the ancistroquinone family, which is known for its diverse biological activities. Researchers are particularly interested in its potential as a lead compound for drug discovery, especially in the context of antimicrobial and anticancer applications.
The structural uniqueness of 5-O-Demethylancistroquinone C lies in its quinone core, which is modified by a demethylation at the 5-position. This modification is critical for its bioactivity, as it influences the compound's redox properties and interaction with biological targets. Recent studies have highlighted its ability to modulate cellular pathways, making it a subject of interest for natural product drug development and phytochemical research.
In the era of precision medicine and targeted therapy, compounds like 5-O-Demethylancistroquinone C are being explored for their selective action against specific molecular targets. For instance, its potential role in inhibiting enzymes involved in oxidative stress has sparked discussions in antioxidant research. Additionally, its structural similarity to other bioactive quinones has led to investigations into its structure-activity relationships (SAR), a hot topic in computational chemistry and molecular docking studies.
Another area of growing interest is the sustainable sourcing of such compounds. With increasing demand for green chemistry and eco-friendly extraction methods, researchers are exploring ways to isolate 5-O-Demethylancistroquinone C from plant sources using environmentally benign techniques. This aligns with the broader trend of bioprospecting and natural product sustainability, which are frequently searched topics in academic and industrial circles.
From a technical standpoint, the characterization of 5-O-Demethylancistroquinone C involves advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC purification. These methods are essential for ensuring the compound's purity and confirming its structural identity, which are critical for reproducible research. The compound's CAS No. 27167-27-7 serves as a unique identifier in chemical databases, facilitating its retrieval in cheminformatics and drug discovery platforms.
Given the rising popularity of herbal medicine and plant-derived therapeutics, 5-O-Demethylancistroquinone C is also being studied for its potential synergies with other phytochemicals. This aligns with the concept of polypharmacology, where multi-target interventions are sought for complex diseases. Such investigations are often highlighted in ethnopharmacology and traditional medicine research, areas that attract substantial public and scientific interest.
In summary, 5-O-Demethylancistroquinone C (CAS No. 27167-27-7) represents a fascinating intersection of natural product chemistry, drug discovery, and sustainable science. Its study not only advances our understanding of quinone-based therapeutics but also contributes to broader discussions on biomedical innovation and environmentally conscious research. As the scientific community continues to explore its potential, this compound is poised to remain a key player in the evolving landscape of bioactive molecules.
27167-27-7 (5-O-Demethylancistroquinone C) 関連製品
- 1806537-61-0(2-Bromo-3-(3-ethoxy-3-oxopropyl)mandelic acid)
- 1806990-02-2(3-(Aminomethyl)-2-(difluoromethyl)-6-fluoropyridine-5-methanol)
- 68930-68-7(Frenolicin B)
- 1804871-61-1(6-(Difluoromethyl)-4-methoxy-2-nitropyridine-3-carboxylic acid)
- 1934900-61-4(3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol)
- 1179067-51-6(2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide)
- 2227747-15-9((2S)-2-2-(3-fluorophenoxy)ethyloxirane)
- 1214347-51-9(Methyl 3-fluoro-4-(pyridin-4-yl)benzoate)
- 1344704-34-2(2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid)
- 72235-36-0(4-Bromo-1,8-naphthyridin-2-ol)



